molecular formula C9H7FO4 B1428654 2-(Carboxymethyl)-5-fluorobenzoic acid CAS No. 583880-95-9

2-(Carboxymethyl)-5-fluorobenzoic acid

Cat. No. B1428654
M. Wt: 198.15 g/mol
InChI Key: FXXMBGNOEIFPTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

    Double Cyanomethylation : β-alanine reacts with methanal and alkali cyanides, forming bis-methyl cyanides. Subsequent hydrolysis of these intermediates followed by acidification yields β-ADA (N-(2-carboxyethyl)iminodiacetic acid) with high purity . Michael Addition : Another approach involves the Michael addition of acrylic acid to iminodiacetic acid, producing the trisodium salt of β-ADA with good yield and purity .

Chemical Reactions Analysis

2-(Carboxymethyl)-5-fluorobenzoic acid acts as a tetradentate complexing agent . It forms 1:1 complexes with cations having a charge number of at least +2, such as Ca2+ or Mg2+ . These complexes are biodegradable, unlike those formed with conventional complexing agents like EDTA .


Physical And Chemical Properties Analysis

  • Melting Point : 190–200 °C (374–392 °F) (decomposition) .
  • Solubility : Soluble in water .

Scientific Research Applications

Fluoro-Bridged Clusters in Metal-Organic Frameworks

Research by Vizuet et al. (2021) utilized 2-fluorobenzoic acid derivatives to prepare rare-earth metal-organic frameworks (MOFs), highlighting the potential presence of fluoro bridging groups. This study indicates the versatility of fluorobenzoic acid derivatives in constructing complex MOF structures, offering insights into their applications in material science and catalysis (Vizuet et al., 2021).

Biodegradation by Sphingomonas sp.

A study by Boersma et al. (2004) described the biodegradation of fluorobenzoates, including compounds related to 2-(Carboxymethyl)-5-fluorobenzoic acid, by Sphingomonas sp. HB-1. This research provides valuable information on the environmental degradation of fluorinated aromatic compounds and their potential impact on microbial metabolism (Boersma et al., 2004).

Dinuclear Lanthanide Complexes

Du et al. (2021) reported the synthesis and characterization of novel isostructural lanthanide complexes using 2-fluorobenzoic acid, demonstrating its utility in the development of materials with potential applications in luminescence and thermal analysis (Du et al., 2021).

Organolithium Reactions with Halobenzoic Acids

Gohier et al. (2003) explored the reactions of organolithium reagents with unprotected 2-halobenzoic acids, including 2-fluorobenzoic acid derivatives. Their findings contribute to the understanding of chemical reactivity and selectivity in organic synthesis, offering pathways for the development of new compounds (Gohier et al., 2003).

Conformational Analysis and Intramolecular Interactions

Research by Silla et al. (2013) on aminofluorobenzoic acids, related to 2-(Carboxymethyl)-5-fluorobenzoic acid, assessed the influence of fluorine on conformational isomerism. This study enhances the understanding of molecular interactions involving fluorinated compounds, which is crucial for drug design and molecular engineering (Silla et al., 2013).

Metabolism of Fluorinated Benzoates

Mouttaki et al. (2008) investigated the metabolism of fluorinated benzoates by Syntrophus aciditrophicus, providing insight into the biochemical pathways involved in the degradation of fluorinated aromatic compounds. This research has implications for understanding the environmental fate of such compounds (Mouttaki et al., 2008).

Future Directions

: Wikipedia

properties

IUPAC Name

2-(carboxymethyl)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXMBGNOEIFPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Carboxymethyl)-5-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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